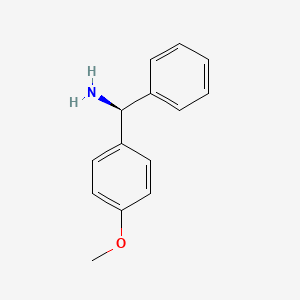
(S)-(4-Methoxyphenyl)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-Methoxyphenyl)(phenyl)methanamine is a chiral amine compound with the molecular formula C14H15NO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound features a methoxy group attached to a phenyl ring, which is further connected to a phenylmethanamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Methoxyphenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (S)-(4-Methoxyphenyl)(phenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding imine or nitrile precursor. This process is typically conducted under high pressure and temperature conditions, using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Methoxyphenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: It can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include (S)-(4-Methoxyphenyl)(phenyl)methanone and (S)-(4-Methoxyphenyl)(phenyl)imine.
Reduction: The major products include (S)-(4-Methoxyphenyl)(phenyl)methanol and (S)-(4-Methoxyphenyl)(phenyl)amine.
Substitution: The major products depend on the nucleophile used, such as (S)-(4-Hydroxyphenyl)(phenyl)methanamine when using hydroxide (OH-) as the nucleophile.
Scientific Research Applications
(S)-(4-Methoxyphenyl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-(4-Methoxyphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxy group and the chiral center play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-(4-Methoxyphenyl)(phenyl)methanamine
- (S)-(4-Hydroxyphenyl)(phenyl)methanamine
- (S)-(4-Methoxyphenyl)(phenyl)methanol
Uniqueness
(S)-(4-Methoxyphenyl)(phenyl)methanamine is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical and biological properties. The compound’s stereochemistry and functional groups contribute to its distinct reactivity and interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(S)-(4-methoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m0/s1 |
InChI Key |
MXDBCXKVTJDKNP-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
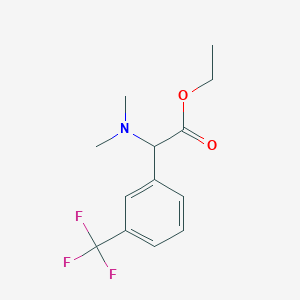
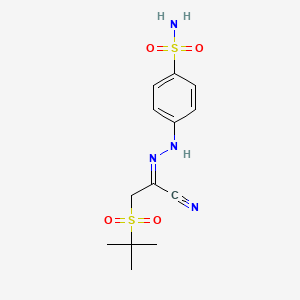
![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)
![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
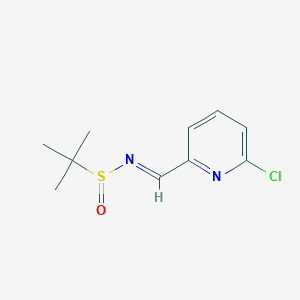
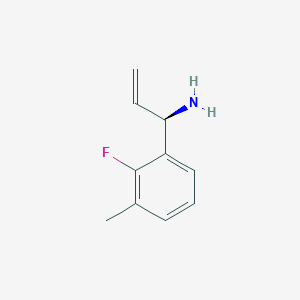
![5-(2-Nitroethyl)-benzo[1,3]dioxole](/img/structure/B13057179.png)
![ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13057182.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
